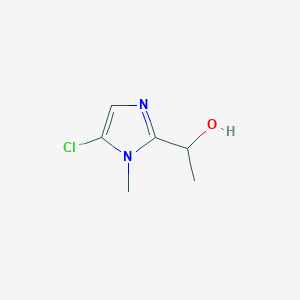

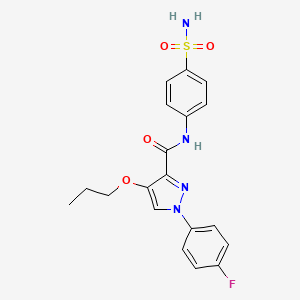

2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the triazole, pyrrole, and chlorophenyl groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorophenol with various acyl chlorides or acetamides in the presence of an organic solvent and a base. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide is achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide using tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as the base . This suggests that a similar approach could be used for the synthesis of the target compound, with appropriate modifications to incorporate the triazole and pyrrole functionalities.

Molecular Structure Analysis

The molecular structure of related acetamides shows specific orientations and interactions between different rings in the molecules. For example, in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, and intermolecular interactions are present in the crystal form . These structural details are crucial for understanding the three-dimensional conformation of the target compound and its potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents attached to the acetamide moiety. The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity of the compound. Although the papers provided do not detail the reactions of the specific compound , they do highlight the importance of the substituents in determining the chemical behavior of similar molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in these properties . For the target compound, one can infer that its physical and chemical properties would be influenced by the presence of the triazole, pyrrole, and chlorophenyl groups, as well as the difluoromethoxy substituent.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research has delved into the crystal structures of compounds with similar functional groups, providing a foundation for understanding the molecular geometry, intermolecular interactions, and potential for forming 3-D arrays through hydrogen bonds and π interactions, which are crucial for designing materials with specific properties (Boechat et al., 2011).

Synthesis and Biological Activity

A significant body of work focuses on the synthesis of novel compounds and evaluation of their antimicrobial, antitumor, and anticonvulsant activities. For instance, compounds containing the 1,2,4-triazole ring system have been synthesized for their potential in treating various diseases due to their wide range of pharmaceutical activities (MahyavanshiJyotindra et al., 2011). Additionally, thiadiazoles have been explored for their antioxidant and antitumor activities, demonstrating the potential of such compounds in developing new therapeutic agents (Hamama et al., 2013).

Anticonvulsant Activity Evaluation

The anticonvulsant activity of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been investigated, showing promising results in animal models of epilepsy. This research suggests the potential for developing new treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2015).

QSAR Studies and Antibacterial Agents

QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on N-substituted-2-amino-1,3,4-thiadiazoles and other derivatives to evaluate their antibacterial activity. These studies help in understanding the influence of structural and physicochemical parameters on biological activity, guiding the design of more effective antibacterial agents (Desai et al., 2008).

Eigenschaften

IUPAC Name |

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF2N5O2S/c22-15-5-3-14(4-6-15)19-26-27-21(29(19)28-11-1-2-12-28)32-13-18(30)25-16-7-9-17(10-8-16)31-20(23)24/h1-12,20H,13H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYDJFKFFCYKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)

![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)

![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)

![4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B3007346.png)

![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)

![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)